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molecular formula C10H19NO2 B8518540 1-Methoxy-2,2,6,6-tetramethylpiperidin-4-one

1-Methoxy-2,2,6,6-tetramethylpiperidin-4-one

Cat. No. B8518540
M. Wt: 185.26 g/mol
InChI Key: MQHNXHVWEZFREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471031B2

Procedure details

The intermediate, 1-oxy-2,2,6,6-tetramethyl-piperidin-4-one, can be produced by reacting 2,2,6,6-tetramethyl-piperidin-4-one with 1.75 equivalents of hydrogen peroxide in 2M sodium chloride solution, with 1 mol % sodium tungstate added, for 12 h at 50°. When the reaction is complete, the solution is slightly acidified with 2 N hydrochloric acid to pH 5, then 3 equivalents of acetaldehyde and two equivalents of 30% hydrogen peroxide are added slowly at 50°. The mixture is stirred at 90° for 2 h, and then cooled. The work-up, as above in example E, gives 64% of liquid product, crystallizes slowly.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
sodium tungstate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=[O:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.OO.Cl.[CH:15](=[O:17])C>[Cl-].[Na+].[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH3:15][O:17][N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][C:6](=[O:8])[CH2:7][C:2]1([CH3:11])[CH3:1] |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CC(C1)=O)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+]
Step Six
Name
sodium tungstate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 90° for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON1C(CC(CC1(C)C)=O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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